1-Benzyl-1H-imidazole-4-carboxamide
Overview
Description
1-Benzyl-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole ring substituted with a benzyl group at the nitrogen atom and a carboxamide group at the fourth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the reaction of benzylic amines with acetophenones in the presence of an oxidant like tert-butylhydroperoxide (TBHP). This reaction proceeds via the formation of an enamine intermediate, which is then oxidized to an α-aminoaldehyde, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization, is a preferred method due to its efficiency and compatibility with various functional groups .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the benzyl group, leading to different structural analogs.
Substitution: The benzyl group or the carboxamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-Benzyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as the hTGR5 receptor. By binding to this receptor, the compound can modulate various signaling pathways, leading to effects such as improved glucose metabolism and reduced inflammation . The exact molecular interactions and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Benzyl-1H-imidazole-5-carboxamide: Similar in structure but with the carboxamide group at the fifth position.
1-Benzyl-1H-imidazole-2-carboxamide: Another analog with the carboxamide group at the second position.
Uniqueness: 1-Benzyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to act as a potent agonist for the hTGR5 receptor sets it apart from other imidazole derivatives .
Properties
IUPAC Name |
1-benzylimidazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11(15)10-7-14(8-13-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHSOZOBBSEVID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90833925 | |
Record name | 1-Benzyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90833925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849201-06-5 | |
Record name | 1-Benzyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90833925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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